molecular formula C14H11N3O B14111747 2-[(2E)-2-benzylidenehydrazinyl]-1,3-benzoxazole

2-[(2E)-2-benzylidenehydrazinyl]-1,3-benzoxazole

Cat. No.: B14111747
M. Wt: 237.26 g/mol
InChI Key: CEWLTJQGIPIEPF-XNTDXEJSSA-N
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Description

2-[(2E)-2-benzylidenehydrazinyl]-1,3-benzoxazole is a heterocyclic compound that features both benzoxazole and hydrazone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-benzylidenehydrazinyl]-1,3-benzoxazole typically involves the condensation of 2-hydrazinyl-1,3-benzoxazole with benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-benzylidenehydrazinyl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, while the hydrazone moiety can participate in nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic substitution using bromine in acetic acid.

Major Products

    Oxidation: Formation of benzoxazole derivatives with oxidized hydrazone groups.

    Reduction: Formation of benzoxazole derivatives with reduced hydrazone groups.

    Substitution: Formation of halogenated benzoxazole derivatives.

Scientific Research Applications

2-[(2E)-2-benzylidenehydrazinyl]-1,3-benzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2E)-2-benzylidenehydrazinyl]-1,3-benzoxazole involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2E)-2-benzylidenehydrazinyl]-1,3-benzoxazole is unique due to its specific combination of benzoxazole and hydrazone functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-1,3-benzoxazol-2-amine

InChI

InChI=1S/C14H11N3O/c1-2-6-11(7-3-1)10-15-17-14-16-12-8-4-5-9-13(12)18-14/h1-10H,(H,16,17)/b15-10+

InChI Key

CEWLTJQGIPIEPF-XNTDXEJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3O2

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3O2

Origin of Product

United States

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